2'-Phenyl-1',2'-dihydro-2,3'-biquinoline

Catalog No.
S12083040
CAS No.
M.F
C24H18N2
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Phenyl-1',2'-dihydro-2,3'-biquinoline

Product Name

2'-Phenyl-1',2'-dihydro-2,3'-biquinoline

IUPAC Name

2-(2-phenyl-1,2-dihydroquinolin-3-yl)quinoline

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C24H18N2/c1-2-9-18(10-3-1)24-20(16-19-11-5-7-13-22(19)26-24)23-15-14-17-8-4-6-12-21(17)25-23/h1-16,24,26H

InChI Key

DJVKTQCJMDTQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3N2)C4=NC5=CC=CC=C5C=C4

2'-Phenyl-1',2'-dihydro-2,3'-biquinoline is a heterocyclic compound classified within the quinoline family, characterized by its unique structure that contains two fused quinoline rings. The molecular formula for this compound is C24H18N2, and it has a molecular weight of 334.4 g/mol. The IUPAC name for this compound is 2-(2-phenyl-1,2-dihydroquinolin-3-yl)quinoline. Quinoline derivatives, including 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline, are recognized for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug development.

  • Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
  • Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
  • Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

The biological activity of 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline has been a subject of research due to its potential therapeutic properties. Quinoline derivatives are known for their activities against various pathogens and diseases. Specifically, this compound may exhibit:

  • Antimicrobial Activity: It has been studied for its ability to inhibit bacterial growth.
  • Anticancer Properties: Some studies suggest that it may interfere with cancer cell proliferation through mechanisms involving DNA replication inhibition.
  • Enzyme Interaction: The compound's structure allows it to interact with specific enzymes, potentially leading to therapeutic applications in enzyme-related diseases.

The synthesis of 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline can be achieved through several methods:

Cyclization Reactions

One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1',4'-dihydro-2,3'-biquinolyl with organolithium compounds can yield a mixture of various dihydroquinoline derivatives.

Industrial Production

In an industrial context, optimized synthetic routes are often employed to ensure high yield and purity. This may involve the use of catalysts, controlled reaction temperatures, and specific solvents to enhance the efficiency of the synthesis process. Detailed industrial methods are typically proprietary and may vary between manufacturers .

The applications of 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline span across various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex quinoline derivatives with potential therapeutic effects.
  • Biological Research: Used in studies investigating enzyme interactions and cellular processes.
  • Material Science: Potential applications in developing materials with specific electronic and optical properties due to its unique chemical structure .

Research into the interaction studies of 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline reveals its potential mechanisms of action. The compound interacts with molecular targets such as enzymes and receptors, which may lead to inhibition or activation of specific pathways. This interaction is crucial for understanding its biological effects and therapeutic potential. For instance, studies have indicated that quinoline derivatives can interfere with DNA replication and protein synthesis processes.

Several compounds share structural similarities with 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
1-Methylquinolin-4(1H)-oneA methyl-substituted quinolone derivativeExhibits distinct antimicrobial properties
4-AminoquinolineContains an amino group at position 4Known for antimalarial activity
QuinacrineA chloroquine derivative used in malaria treatmentExhibits unique anti-inflammatory properties

While these compounds share a common quinoline backbone, 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline's unique phenyl substitution confers distinct biological activities that differentiate it from others in the class .

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

334.146998583 g/mol

Monoisotopic Mass

334.146998583 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-09

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